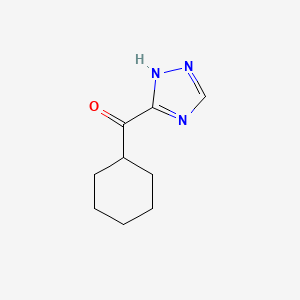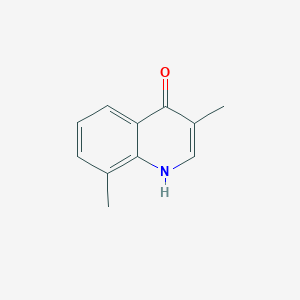
3,8-Dimethylquinolin-4-ol
Übersicht
Beschreibung
3,8-Dimethylquinolin-4-ol is an organic compound with the CAS Number: 76925-53-6 . It has a molecular weight of 173.21 and its IUPAC name is 3,8-dimethyl-4-quinolinol . The compound is typically stored as a powder .
Molecular Structure Analysis
The InChI code for 3,8-Dimethylquinolin-4-ol is 1S/C11H11NO/c1-7-4-3-5-9-10(7)12-6-8(2)11(9)13/h3-6H,1-2H3, (H,12,13) . This indicates that the compound has a quinoline core structure with methyl groups at the 3 and 8 positions and a hydroxyl group at the 4 position .Physical And Chemical Properties Analysis
3,8-Dimethylquinolin-4-ol is a powder . Its molecular weight is 173.21 . Unfortunately, the available resources do not provide further information on its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in several scientific fields, including medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
-
Antimicrobial Activity : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
-
Antimalarial Activity : Quinolines have been used extensively in the treatment of malaria . The antimalarial activity of quinolines is due to their ability to inhibit the growth of Plasmodium parasites, which cause malaria .
-
Anticancer Activity : Some quinoline derivatives have shown potential as anticancer agents . They work by inhibiting the growth of cancer cells and inducing apoptosis .
-
Antiviral Activity : Quinoline derivatives have also shown antiviral properties . They inhibit the replication of various viruses, including the human immunodeficiency virus (HIV) .
-
Anti-inflammatory Activity : Quinoline derivatives have been found to exhibit anti-inflammatory effects . They work by inhibiting the production of pro-inflammatory cytokines and other inflammatory mediators .
-
Antifungal Activity : A series of new fluorinated quinoline analogs were synthesized using Tebufloquin as the lead compound . The antifungal activity was tested at 50 μg/mL, and the bioassay results showed that these quinoline derivatives had good antifungal activity . Among them, compounds 2b, 2e, 2f, 2k, and 2n exhibited good activity (>80%) against S. sclerotiorum, and compound 2g displayed good activity (80.8%) against R. solani .
-
Pesticide Discovery : Quinoline compounds, as a class of heterocyclic compounds with a quinoline skeleton, can be easily modified in structure, and play an important role in the development of new pesticides . Quinoline compounds not only have good antifungal, herbicidal, and anti-insecticidal activities, but also have anticancer, antimalarial, and antituberculosis activities .
-
Chemical Research : 3,8-Dimethylquinolin-4-ol is a chemical compound that can be used in various chemical research . Its properties such as melting point, boiling point, density, molecular formula, molecular weight, and physical properties can be studied .
-
Synthesis of New Compounds : 3,8-Dimethylquinolin-4-ol can be used as a starting material for the synthesis of new compounds . For example, a series of new fluorinated quinoline analogs were synthesized using Tebufloquin as the lead compound .
-
Pharmaceutical Research : Quinoline derivatives, including 3,8-Dimethylquinolin-4-ol, can be used in pharmaceutical research . They can be used to develop new drugs with antifungal, herbicidal, anti-insecticidal, anticancer, antimalarial, and antituberculosis activities .
Safety And Hazards
Eigenschaften
IUPAC Name |
3,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-9-10(7)12-6-8(2)11(9)13/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHHEEHMFWOUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dimethylquinolin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



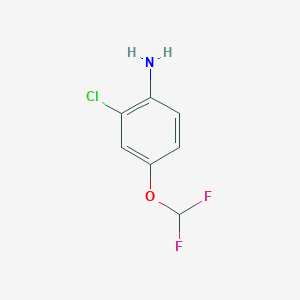
![Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester](/img/structure/B1455858.png)
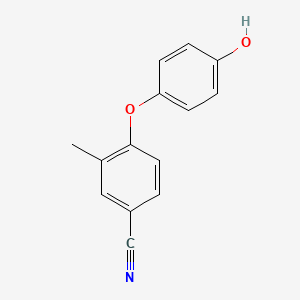
![3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1455861.png)
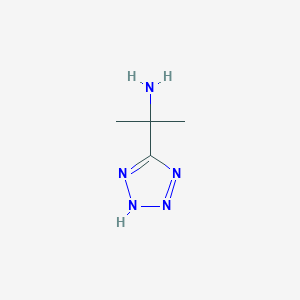
![5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1455863.png)
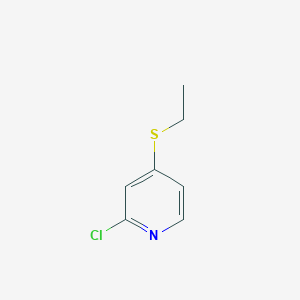
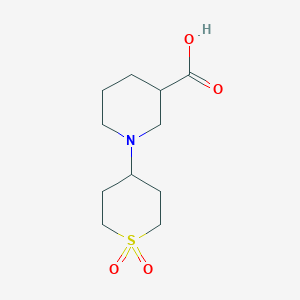

![Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B1455871.png)
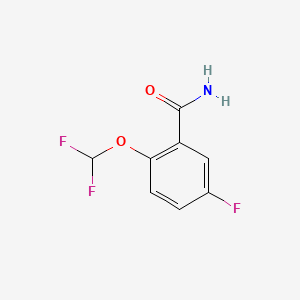
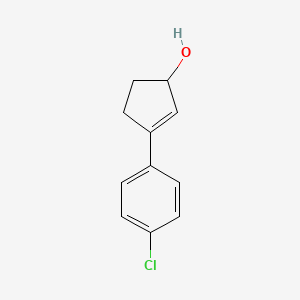
![[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B1455878.png)
